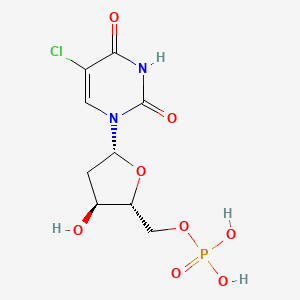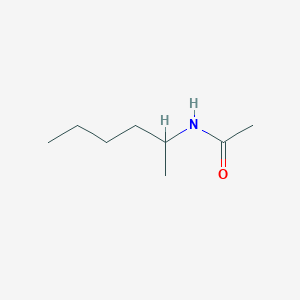
N-(Hexan-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hexan-2-yl)acetamide is an organic compound with the molecular formula C8H17NO. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Hexan-2-yl)acetamide can be synthesized through the reaction of hexan-2-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the direct acylation of hexan-2-amine with acetic acid in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Hexan-2-yl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to produce hexan-2-amine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can undergo substitution reactions where the hexyl group or the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Hydrolysis: Hexan-2-amine and acetic acid.
Oxidation: N-oxide derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Hexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(Hexan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(Hexan-2-yl)acetamide can be compared with other acetamide derivatives such as:
N-(Hexan-1-yl)acetamide: Similar structure but with the hexyl group attached at a different position.
N-(Hexan-3-yl)acetamide: Another isomer with the hexyl group attached at the third carbon.
N-(Hexan-4-yl)acetamide: Yet another isomer with the hexyl group attached at the fourth carbon.
These similar compounds may exhibit different chemical and biological properties due to the variation in the position of the hexyl group, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
16538-02-6 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N-hexan-2-ylacetamide |
InChI |
InChI=1S/C8H17NO/c1-4-5-6-7(2)9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
UMBQKVCVCZEWSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


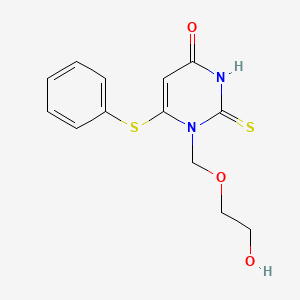

![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)


![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
![5-(4-Chlorophenyl)-7-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12925640.png)

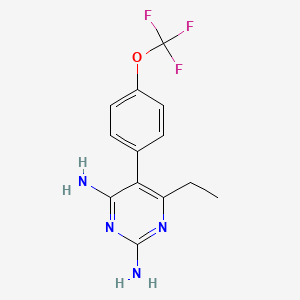
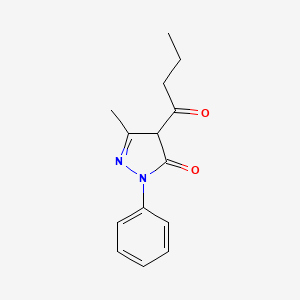
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
